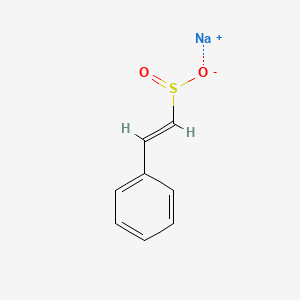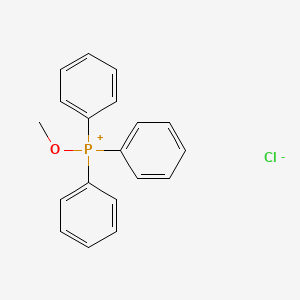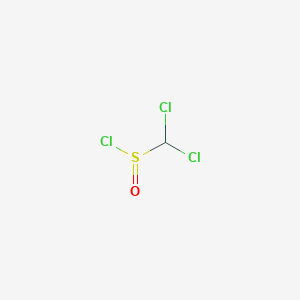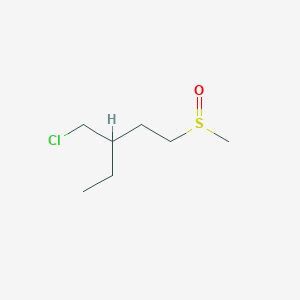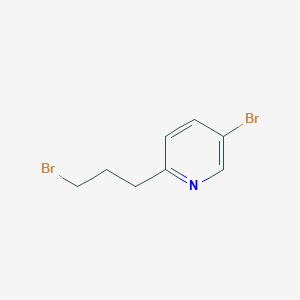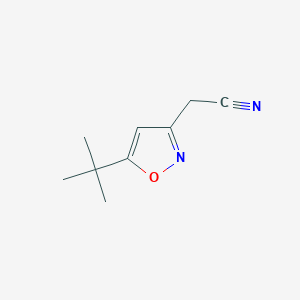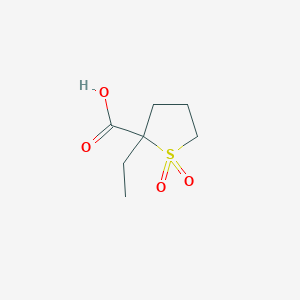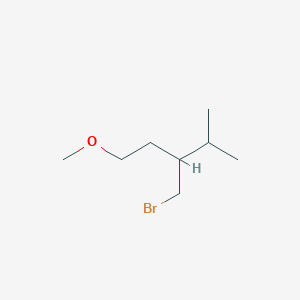
3-(Bromomethyl)-1-methoxy-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-methoxy-4-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a methoxy-substituted pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methoxy-4-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-4-methylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine and a suitable radical initiator remains the standard approach, with optimization of reaction parameters to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-methoxy-4-methylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed from the oxidation of the methoxy group.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-methoxy-4-methylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-methoxy-4-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-1-methoxy-4-methylpentane
- 3-(Iodomethyl)-1-methoxy-4-methylpentane
- 3-(Bromomethyl)-1-ethoxy-4-methylpentane
Uniqueness
3-(Bromomethyl)-1-methoxy-4-methylpentane is unique due to the presence of both a bromomethyl group and a methoxy group on the same molecule. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The bromomethyl group is more reactive compared to its chloro and iodo counterparts, providing a balance between reactivity and stability.
Eigenschaften
Molekularformel |
C8H17BrO |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-methoxy-4-methylpentane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
MIECWYFSCZXJPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCOC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

